5-(4-Bromophenyl)-1-methylimidazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been reported. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction using a Pd(0) catalyst to yield novel pyrimidine analogs . Another study reported the synthesis of 5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105), a new class of N-methyl-D-aspartate (NMDA) receptor antagonists .Molecular Structure Analysis
The molecular structure of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been analyzed. For example, the molecular formula of 5-(4-Bromophenyl)furfural is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been studied. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was involved in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been analyzed. For example, 5-(4-Bromophenyl)isoxazole is stable under normal conditions .Scientific Research Applications
Antiparasitic Activity
5-Aryl-1-methyl-4-nitroimidazoles, a group which 5-(4-Bromophenyl)-1-methylimidazole is a part of, have been synthesized and evaluated for their antiparasitic properties. Notably, these compounds showed potent lethal activity against Entamoeba histolytica and Giardia intestinalis, with some derivatives showing enhanced potency compared to the standard drug metronidazole without increased cytotoxicity (Saadeh, Mosleh & El-Abadelah, 2009).
Corrosion Inhibition
Derivatives of 5-(4-Bromophenyl)-1-methylimidazole have been studied for their potential as corrosion inhibitors. For instance, 8-Hydroxyquinoline derivatives have shown effective corrosion inhibition in acidic environments for materials like mild steel. The adsorption of these compounds on the material surface is suggested to follow the Langmuir model, indicating a strong and consistent layer of protection (Rbaa et al., 2018).
Crystal Packing and Molecular Interactions
The crystal structures of derivatives of 5-(4-Bromophenyl)-1-methylimidazole reveal a complex interplay of weak intermolecular interactions, such as π-stacking, hydrogen bonds, and halogen bonds. These interactions are crucial in determining the supramolecular architecture of these compounds, which is essential knowledge for material science and pharmaceuticals (Kubicki, 2004).
Antimicrobial Activity
Compounds synthesized from 5-(4-Bromophenyl)-1-methylimidazole have been tested for their antimicrobial properties. For example, certain synthesized analogues have demonstrated effective anti-microbial activity, indicating their potential use in combating infections and as a basis for developing new pharmaceuticals (Goudgaon & Basha, 2011).
Synthesis of Complex Molecules
This compound serves as a precursor or an intermediate in the synthesis of more complex molecules, such as imidazo[1,2-c][1,3]oxazin-5-one derivatives, which have various applications in organic chemistry and drug development (El Qami et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-1-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRRZXCIOPPVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279049 |
Source
|
Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1-methylimidazole | |
CAS RN |
136350-71-5 |
Source
|
Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136350-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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